molecular formula C16H12N2O B14741596 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium CAS No. 5563-39-3

2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium

Cat. No.: B14741596
CAS No.: 5563-39-3
M. Wt: 248.28 g/mol
InChI Key: XZYBKQOXETWANU-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium is a heterocyclic compound with a unique structure that includes both cinnoline and phenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium typically involves the reaction of cinnoline derivatives with phenylethenyl compounds under specific conditions. One common method involves the use of Rh(III)-catalyzed C-H activation/annulation reactions with 2-phenyl-2H-indazole and internal alkynes . This method results in the formation of structurally important polycyclic heteroaromatic compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where different functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium include other cinnoline derivatives and phenylethenyl compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of cinnoline and phenylethenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

5563-39-3

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium

InChI

InChI=1S/C16H12N2O/c19-18-12-14(11-10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)17-18/h1-12H/b11-10+

InChI Key

XZYBKQOXETWANU-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C[N+](=NC3=CC=CC=C32)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C[N+](=NC3=CC=CC=C32)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.